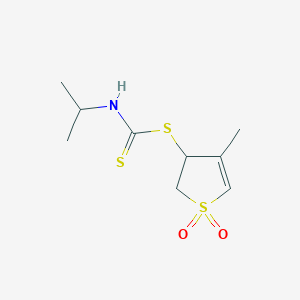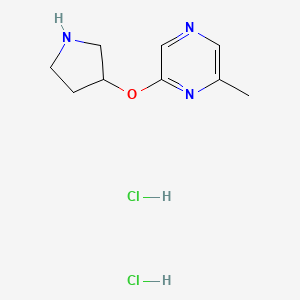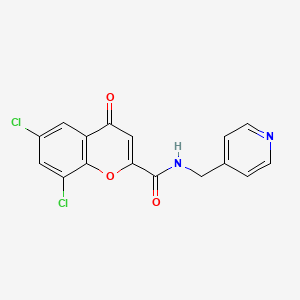![molecular formula C18H13FN4O3 B12220733 7-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one](/img/structure/B12220733.png)
7-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Tetrazole Group: The tetrazole group can be introduced by reacting the chromenone derivative with 4-fluorophenyl isocyanate, followed by cyclization with sodium azide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-speed ball mill mixers for mechanochemical synthesis, which allows for solvent-free conditions and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
7-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
7-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects . Additionally, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 7- (2- (4-fluorophenyl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one
- 7-amino-4-methyl-2H-chromen-2-one
- 7- (diethylamino)-4-methyl-2H-chromen-2-one
Uniqueness
7-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one is unique due to the presence of the tetrazole group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
Molecular Formula |
C18H13FN4O3 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
7-[[1-(4-fluorophenyl)tetrazol-5-yl]methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C18H13FN4O3/c1-11-8-18(24)26-16-9-14(6-7-15(11)16)25-10-17-20-21-22-23(17)13-4-2-12(19)3-5-13/h2-9H,10H2,1H3 |
InChI Key |
GBDYCTFUVDKADA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=NN=NN3C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(dimethylsulfamoyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12220650.png)

![5-Fluoro-2-{[1-(oxolan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12220656.png)
![N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12220663.png)
![7-[4-(Diphenylmethyl)piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12220669.png)
![(5R)-3-(4-Bromo-3-fluorophenyl)-5-[(methoxymethoxy)methyl]-2-oxazolidinone](/img/structure/B12220677.png)
![10-(4-Chlorophenyl)-4-(thiophen-2-yl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12220683.png)
![6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B12220686.png)



![1-(4-fluorophenyl)-5-[(4-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B12220720.png)
![1,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12220727.png)
![(4E)-4-[hydroxy(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12220731.png)
